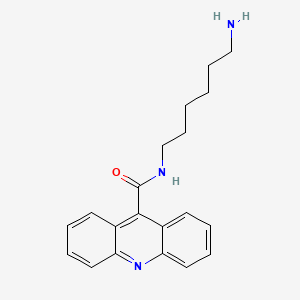

N-(6-aminohexyl)acridine-9-carboxamide

Descripción

Contextualization of Acridine (B1665455) Derivatives in Chemical Biology

Acridine and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have long captured the attention of chemists and biologists. researchgate.net Structurally related to anthracene, with one of the central carbon atoms replaced by nitrogen, acridines possess a planar structure that is fundamental to their primary mode of biological action: intercalation into DNA. researchgate.netbldpharm.com This ability to insert between the base pairs of the DNA double helix can interfere with crucial cellular processes such as DNA replication and transcription, leading to a range of biological effects. bldpharm.com

Historically, acridine derivatives have been utilized as dyes and antiseptics. bldpharm.com However, their most significant impact in the biomedical field has been as anticancer agents. researchgate.netarabjchem.org The development of compounds like amsacrine (B1665488), a 9-aminoacridine (B1665356) derivative, marked a pivotal moment in cancer chemotherapy, establishing acridines as a valuable scaffold for the design of topoisomerase inhibitors. nih.gov Topoisomerases are enzymes that regulate the topology of DNA, and their inhibition can lead to cell death, particularly in rapidly dividing cancer cells. nih.gov Beyond cancer, acridine derivatives have been investigated for their antimicrobial, antiviral, and antiparasitic properties. nih.gov Their inherent fluorescence also makes them valuable tools in molecular biology for staining and visualizing nucleic acids. nih.gov

Significance of N-(6-aminohexyl)acridine-9-carboxamide as a Research Scaffold

This compound distinguishes itself as a significant research tool primarily due to its unique structural features, which combine the established DNA-intercalating properties of the acridine core with a versatile linker arm. The molecule consists of two key components: the acridine-9-carboxamide (B1655379) moiety and a C6 alkyl chain terminating in a primary amine (the 6-aminohexyl group).

The acridine-9-carboxamide portion serves as the anchor, capable of binding to DNA. The amide linkage at the 9-position of the acridine ring is a common feature in many biologically active acridine derivatives, contributing to their interaction with biological targets. arabjchem.org

The true significance of this compound as a research scaffold lies in the 6-aminohexyl linker. This flexible chain provides a reactive handle—the terminal amino group—that allows for the covalent attachment of a wide array of other molecules. This "plug-and-play" characteristic enables researchers to design and synthesize more complex molecular architectures with tailored properties. For instance, the amino group can be readily conjugated to:

Targeting Ligands: Peptides, antibodies, or small molecules that recognize specific receptors on the surface of cancer cells can be attached to direct the acridine core to its intended target, potentially increasing efficacy and reducing off-target effects.

Other DNA-Binding Agents: The linker can be used to create dimeric or multimeric compounds where two or more acridine units are joined together, which can lead to enhanced DNA binding affinity and altered sequence specificity.

Fluorescent Probes: The inherent fluorescence of the acridine core can be modulated or combined with other fluorophores attached via the linker to create sophisticated probes for bio-imaging applications.

Solubilizing Groups: The linker can be used to attach moieties that improve the aqueous solubility of the compound, which is often a challenge in drug development.

The table below summarizes the key structural features of this compound that underscore its utility as a research scaffold.

| Structural Feature | Significance in Research Applications |

| Acridine-9-carboxamide Core | Provides the foundational DNA intercalating and potential topoisomerase inhibitory activity. Its inherent fluorescence is useful for detection and imaging. |

| 6-Aminohexyl Linker | A flexible spacer that separates the acridine core from a conjugated moiety, allowing each part to function optimally. |

| Terminal Amino Group | A reactive functional group that facilitates the straightforward covalent attachment of a wide range of other molecules for creating bioconjugates and targeted agents. |

Overview of Academic Investigation Areas

The academic interest in scaffolds like this compound is primarily centered around the design and synthesis of novel therapeutic and diagnostic agents. The investigations can be broadly categorized into the following areas:

Anticancer Drug Discovery: A major focus is the development of new anticancer agents. Research in this area involves synthesizing derivatives where the aminohexyl linker is attached to various functional groups designed to enhance cytotoxicity against cancer cells, overcome drug resistance, or improve tumor selectivity. arabjchem.org Studies on related 9-aminoacridine-4-carboxamide (B19687) derivatives have shown that modifications to the side chain can significantly impact their activity against various cancer cell lines, including lung and cervical cancer. arabjchem.org

DNA-Targeting Molecules: The ability of the acridine core to intercalate into DNA is a central theme of investigation. Researchers explore how conjugating different molecules to the acridine scaffold via the linker affects DNA binding affinity, sequence selectivity, and the ability to stabilize non-canonical DNA structures like G-quadruplexes. wikipedia.org

Fluorescent Probes and Bio-imaging: The fluorescent properties of the acridine ring are exploited to develop probes for cellular and molecular imaging. nih.gov By attaching specific targeting moieties to the aminohexyl linker, researchers can create probes that light up particular organelles or biomolecules within a cell, allowing for their visualization and study using fluorescence microscopy.

The table below presents a selection of research findings on related acridine carboxamide derivatives, illustrating the types of investigations undertaken with this class of compounds.

| Compound Class | Research Focus | Key Findings |

| 9-Acridinyl Amino Acid Derivatives | Cytotoxicity against cancer cell lines | Certain derivatives showed potent activity against K562 and A549 cancer cells, with some inducing G2/M cell cycle arrest and others promoting apoptosis. nih.gov |

| 9-Aminoacridine-4-carboxamide Derivatives | Anticancer activity against lung and cervical cancer cell lines | Derivatives demonstrated varying levels of cytotoxicity, with structure-activity relationships indicating the importance of the substituent on the carboxamide for activity. arabjchem.org |

| Dimeric 9-Aminoacridine Carboxamides | Targeting various DNA tertiary structures | The nature of the linker joining two acridine units was found to be critical for binding affinity to duplex DNA, quadruplex DNA, and Holliday junctions. wikipedia.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(6-aminohexyl)acridine-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c21-13-7-1-2-8-14-22-20(24)19-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)19/h3-6,9-12H,1-2,7-8,13-14,21H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVOZVNUQGIFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)NCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445882 | |

| Record name | N-(6-aminohexyl)acridine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259221-99-3 | |

| Record name | N-(6-aminohexyl)acridine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Structural Derivatization of N 6 Aminohexyl Acridine 9 Carboxamide

Methodologies for Acridine-9-carboxamide (B1655379) Core Synthesis

The construction of the tricyclic acridine (B1665455) system is the foundational step in synthesizing the target compound. Both classical solution-phase chemistry and modern solid-phase techniques have been employed to build this scaffold.

Several named reactions are traditionally used to synthesize the acridine core. These methods typically involve the cyclization of diphenylamine precursors or related structures.

Bernthsen Acridine Synthesis : This is a classical and widely used method that involves the condensation of a diphenylamine with a carboxylic acid (or its derivative) at high temperatures in the presence of a Lewis acid catalyst, most commonly zinc chloride. ptfarm.plnih.govpharmaguideline.com To obtain the acridine-9-carboxamide core, the reaction would utilize diphenylamine and a suitable dicarboxylic acid derivative, followed by functional group manipulations.

Ullmann Condensation : The Ullmann reaction can be adapted to synthesize the acridine precursor, diphenylamine-2-carboxylic acid. This involves the condensation of aniline with o-chlorobenzoic acid. pharmaguideline.com The resulting acid is then cyclized using a dehydrating agent like polyphosphoric acid or phosphorus oxychloride (POCl₃) to yield a 9-chloroacridine intermediate. pharmaguideline.com This intermediate is highly reactive and can be subsequently converted to the desired 9-carboxamide.

Friedländer Synthesis : While typically used for quinoline synthesis, the Friedländer annulation can be applied to produce substituted acridines. For instance, the salt of anthranilic acid can be treated with cyclohex-2-enone to yield 9-methylacridine, which would require further oxidation and functionalization to arrive at the 9-carboxamide. pharmaguideline.comnih.gov

A common modern route to the direct precursor, acridine-9-carboxylic acid, involves the reaction of acridine with an excess of oxalyl chloride followed by hydrolysis. The acridine-9-carboxylic acid can then be activated, for example, by conversion to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, making it ready for coupling with the linker. cardiff.ac.uk

Table 1: Comparison of Conventional Synthesis Methods for the Acridine Core

| Synthesis Method | Reactants | Key Reagents/Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid | Zinc Chloride, High Temperature | 9-Substituted Acridine | ptfarm.plpharmaguideline.com |

| Ullmann-type Synthesis | Aniline, o-Chlorobenzoic Acid | Copper catalyst, then POCl₃ | 9-Chloroacridine | pharmaguideline.com |

Solid-phase organic synthesis (SPOS) offers significant advantages for the construction of libraries of acridine-containing molecules, such as peptide or oligonucleotide conjugates. imperial.ac.uk This technique involves attaching a molecule to an insoluble polymer support and carrying out a sequence of reactions. Purification is simplified to washing the support, and excess reagents can be used to drive reactions to completion. imperial.ac.uk

In the context of N-(6-aminohexyl)acridine-9-carboxamide derivatives, the acridine moiety is typically introduced as the final step or as a pre-functionalized building block. For example, in the synthesis of acridine-peptide conjugates, the peptide is first assembled on a solid support using standard protocols. Subsequently, acridine-9-carboxylic acid, activated by a coupling agent, is reacted with the N-terminal amine of the resin-bound peptide. nih.govresearchgate.net Alternatively, a pre-formed this compound derivative, where the terminal amine is protected, can be attached to the solid support or to the growing oligomer chain. Cleavage from the resin at the end of the synthesis yields the desired conjugate in solution.

Functionalization of the Hexylamino Linker

The synthesis of this compound itself is a prime example of amide bond formation. The most direct method involves the reaction of an activated acridine-9-carboxylic acid derivative with a diamine linker.

Activation of Carboxylic Acid : Acridine-9-carboxylic acid is converted into a more reactive species. A common method is the formation of acridine-9-carbonyl chloride using thionyl chloride or oxalyl chloride. cardiff.ac.uk

Coupling : The activated acid is then reacted with a suitable diamine, such as 1,6-hexanediamine. To ensure monosubstitution and avoid the formation of a bis-acridine product, the diamine is often used in a large excess.

Linker extension can be achieved by employing longer diamines in the coupling step or by building the linker sequentially. For instance, acridine-9-carboxylic acid could be coupled to a protected amino acid, such as Fmoc-6-aminohexanoic acid, followed by deprotection and further coupling reactions to extend the chain before introducing the terminal amine.

The terminal primary amine of the hexyl linker is a versatile functional group for bioconjugation. It serves as a nucleophilic handle for covalent attachment to a wide range of biomolecules, including proteins, peptides, and nucleic acids. researchgate.net Common bioconjugation strategies include:

Amide Bond Formation : The amine can react with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) on a target biomolecule to form a stable amide bond. This is a widely used method for labeling proteins.

Isothiocyanate Chemistry : The amine reacts readily with isothiocyanates (e.g., Fluorescein isothiocyanate, FITC) to form a stable thiourea linkage.

Reductive Amination : The amine can be reacted with an aldehyde or ketone on a target molecule to form a Schiff base, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.

These strategies enable the use of this compound as a fluorescent label or a DNA-intercalating tag for biomolecular studies.

Modifications to the Acridine Chromophore and Conjugates

Altering the structure of the acridine ring system can significantly impact its electronic, steric, and photophysical properties, as well as its biological activity. nih.gov Modifications are designed to fine-tune properties such as DNA binding affinity, fluorescence quantum yield, and cellular uptake.

Systematic changes to the chromophore, such as reducing its basicity, can alter its interaction with biological targets like DNA. nih.gov For example, expanding the aromatic system from acridine to benz[c]acridine can change the shape and size of the intercalating moiety. Furthermore, the introduction of electron-withdrawing groups, such as a nitro group, can significantly decrease the pKa of the acridine nitrogen, reducing the positive charge at physiological pH. nih.gov This modulation is crucial for optimizing the performance of acridine-based compounds in biological systems.

Conjugates of the core molecule have been developed for various applications. For instance, linking the acridine-9-carboxamide to other molecules can create hybrid agents with dual functions. Acridine derivatives have been conjugated to peptides to target specific cellular structures or to other small molecules to create novel therapeutic agents. researchgate.netresearchgate.net

Table 2: Examples of Acridine Chromophore Modifications and Their Effects

| Modification | Example Structure | Purpose/Effect | Reference |

|---|---|---|---|

| Aromatic System Extension | Benz[c]acridine | Modify shape, size, and DNA binding mode | nih.gov |

| Introduction of EWG | 2-Nitrobenz[c]acridine | Decrease chromophore basicity (pKa) | nih.gov |

| Substitution at C4 | Acridine-4-carboxamide | Improve thermal stabilization of DNA duplexes | researchgate.net |

Creation of Hybrid Platinum(II)-Acridine Complexes

The development of hybrid molecules that combine the DNA-intercalating properties of acridine derivatives with the coordination chemistry of platinum(II) has emerged as a promising strategy in the design of novel therapeutic agents. The this compound scaffold is well-suited for this purpose, as the terminal amino group of the hexyl linker can serve as a coordination site for the platinum center.

The synthesis of these hybrid complexes typically involves a multi-step process. A common starting material is a platinum(II) precursor, such as [PtCl₂(en)] (where 'en' is ethylenediamine). This precursor can be reacted with a functionalized acridine ligand that has been specifically designed to coordinate with the platinum ion. The synthesis of the acridine ligand itself may involve several steps to introduce the appropriate linker and coordinating groups.

While the direct synthesis of a platinum(II) complex with this compound has not been extensively detailed in the provided context, the general principles of coordination chemistry suggest a straightforward approach. The terminal amino group of this compound can act as a monodentate or bidentate ligand, displacing one or more of the labile ligands from the platinum precursor. The reaction conditions, such as solvent, temperature, and stoichiometry, would need to be carefully controlled to ensure the formation of the desired complex and to avoid the formation of unwanted side products.

The characterization of these hybrid complexes is crucial to confirm their structure and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed for this purpose. The resulting platinum(II)-acridine hybrids are then evaluated for their biological activity, with the expectation that the combined properties of the acridine intercalator and the platinum complex will lead to enhanced efficacy.

| Platinum Precursor | Acridine Ligand | Coordination Site on Ligand | Resulting Complex |

| [PtCl₂(en)] | This compound | Terminal amino group | Hybrid Platinum(II)-Acridine Complex |

| K₂[PtCl₄] | Functionalized acridine-9-carboxamide | Amino or other donor group | Hybrid Platinum(II)-Acridine Complex |

Integration with Other Pharmacophores (e.g., Cyclopentaquinoline, Quinones)

To further enhance the biological activity profile of this compound, it can be conjugated with other pharmacophores, which are molecular features responsible for a drug's pharmacological activity. This approach aims to create hybrid molecules with dual or synergistic modes of action.

Cyclopentaquinoline Hybrids:

The synthesis of hybrids incorporating a cyclopentaquinoline moiety can be achieved through various synthetic routes. One common method is the Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive methylene group. By carefully selecting the appropriate starting materials, it is possible to construct a fused ring system that incorporates both the acridine and cyclopentaquinoline pharmacophores. The this compound can be tethered to this hybrid core, either during the main synthetic sequence or as a final step.

Quinone Conjugates:

The conjugation of this compound with quinone moieties represents another promising strategy for the development of novel therapeutic agents. Quinones are a class of organic compounds that are known to possess a wide range of biological activities. The synthesis of acridine-quinone conjugates can be achieved by linking the two pharmacophores through a suitable spacer. The N-(6-aminohexyl) group of the acridine derivative provides a convenient attachment point for the quinone moiety. The linkage can be formed through various chemical reactions, such as amide bond formation or nucleophilic substitution, depending on the functional groups present on the quinone starting material. The length and nature of the linker can be varied to optimize the biological activity of the resulting conjugate.

The synthesis and biological evaluation of these hybrid molecules are active areas of research, with the goal of developing new therapeutic agents with improved efficacy and reduced side effects.

| Pharmacophore 1 | Pharmacophore 2 | Linkage Strategy | Potential Hybrid Molecule |

| This compound | Cyclopentaquinoline | Covalent bond via a suitable linker | Acridine-Cyclopentaquinoline Hybrid |

| This compound | Quinone | Amide bond or other covalent linkage | Acridine-Quinone Conjugate |

Interactions with Biological Macromolecules and Molecular Targets

DNA Interaction Mechanisms

The primary mode of interaction between N-(6-aminohexyl)acridine-9-carboxamide and DNA is through intercalation, a process where the planar acridine (B1665455) chromophore inserts itself between the base pairs of the DNA double helix. This interaction is further stabilized by the side chain, which can lie in one of the DNA grooves.

The defining feature of the interaction between this compound and duplex DNA is the intercalation of its tricyclic acridine ring system into the DNA helix. This insertion is driven by favorable π-π stacking interactions with the DNA base pairs. The aminohexyl side chain plays a significant role in the stability and kinetics of this binding. For related acridine carboxamides, crystallographic studies have shown that the carboxamide side chain resides in the major groove of the DNA. nih.gov In this position, it can form specific hydrogen bonds with the DNA backbone, such as a bridging hydrogen bond between the carboxamide NH and a phosphate (B84403) group of a guanine (B1146940) residue. nih.govnih.gov The protonated terminal amino group of the side chain can also interact with the N7 and O6 atoms of guanine bases in the major groove, further anchoring the molecule. nih.govnih.gov

Table 1: DNA Binding Constants of Selected Acridine Derivatives

| Compound | Binding Constant (Kb) (M-1) | Method | Reference |

|---|---|---|---|

| (Z)-2-(acridin-9-ylmethylene)-N-(4-chlorophenyl) hydrazinecarbothioamide | 1.0 × 106 | UV-Vis Spectroscopy | nih.gov |

| N-(9-acridinylthiocarbamoyl)tryptophan | 2.9 × 106 | Fluorescence Titration | nih.gov |

| 3,6-bis(3-alkylguanidino)acridines | 1.25 × 105 - 5.26 × 105 | UV-Vis and Fluorescence Spectroscopy | nih.gov |

Acridine carboxamides exhibit a noticeable preference for binding to specific DNA sequences. A general preference for GC-rich regions has been observed for this class of compounds. researchgate.net More specifically, studies on related molecules have demonstrated a selectivity for CpG and CpA dinucleotide sequences for the formation of formaldehyde-mediated DNA adducts. This selectivity is thought to arise from enhanced stacking interactions between the acridine ring and the cytosine base within these sequences. nih.gov The length and nature of the side chain can also influence sequence preference, with different spacer lengths affecting the alkylation preference at various guanine positions.

Table 2: DNA Unwinding by Acridine Derivatives

| Compound | Unwinding Angle (degrees) | Reference |

|---|---|---|

| 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide | 8-12 at CpG steps | nih.govnih.gov |

| 9-aminoacridine (B1665356) carboxamide Pt complexes | Greater than cisplatin | uea.ac.uk |

In addition to duplex DNA, this compound and its analogs have been shown to interact with non-canonical DNA structures, such as G-quadruplexes. These are four-stranded structures formed in guanine-rich regions of DNA, for instance, at the ends of chromosomes in telomeres. The planar acridine core can stack on the terminal G-tetrad of the quadruplex structure. wikipedia.org The side chain can further stabilize this interaction by binding to the grooves and loops of the G-quadruplex. Acridine derivatives have demonstrated high affinity for G-quadruplexes, with some showing selectivity for certain quadruplex topologies over others. wikipedia.org This interaction is of significant interest as the stabilization of G-quadruplex structures can interfere with the function of enzymes like telomerase, which is often overactive in cancer cells.

Enzymatic Target Modulation

The interaction of this compound with DNA has downstream consequences on the function of enzymes that use DNA as a substrate. A key class of enzymes affected by acridine carboxamides are the topoisomerases. These enzymes are critical for resolving topological problems in DNA that arise during replication, transcription, and recombination. Acridine carboxamides are known to act as topoisomerase inhibitors. They can function as "topoisomerase poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA, which leads to the accumulation of DNA strand breaks. nih.gov Some acridine derivatives have been identified as dual inhibitors of both topoisomerase I and topoisomerase II. The ability to inhibit these enzymes is a central mechanism of the anti-tumor activity of this class of compounds.

Inhibition of DNA Topoisomerases (Type I and II)

DNA topoisomerases are crucial enzymes that regulate the topological state of DNA and are validated targets for anticancer drugs. mdpi.comnih.gov The planar tricyclic ring system of acridine allows many of its derivatives to function as "topoisomerase poisons" by intercalating into DNA and stabilizing the enzyme-DNA cleavage complex, which leads to cytotoxic DNA strand breaks. bg.ac.rsnih.gov

Despite the well-established role of the acridine-9-carboxamide (B1655379) scaffold in topoisomerase inhibition, a thorough review of published scientific literature reveals no specific studies that have evaluated the inhibitory activity of This compound against either Type I or Type II DNA topoisomerases. Consequently, no quantitative data, such as IC₅₀ values or detailed mechanistic insights, are available for this specific compound.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the hydrolysis of the neurotransmitter acetylcholine. Inhibitors of these enzymes are of significant interest, particularly in the context of neurodegenerative diseases. Certain 9-aminoacridine derivatives are known to be potent cholinesterase inhibitors. nih.govresearchgate.net

However, dedicated research on the inhibitory effects of This compound on either acetylcholinesterase or butyrylcholinesterase has not been reported in the available scientific literature. Therefore, its potency, selectivity, and mechanism of inhibition against these enzymes remain uncharacterized.

Modulation of Other Enzymes (e.g., NS3 Helicase, Telomerase)

NS3 Helicase: The NS3 helicase of the Hepatitis C virus is an essential enzyme for viral replication. While various compounds are screened for inhibitory activity against this enzyme, there are no published findings on the interaction between NS3 helicase and This compound .

Telomerase: Telomerase is a reverse transcriptase that maintains telomere length and is a prime target in cancer research. Many G-quadruplex stabilizing ligands, including several substituted acridine derivatives, are known to inhibit telomerase activity. researchgate.netnih.govmdpi.com These compounds are thought to act by stabilizing the G-quadruplex structures in telomeric DNA, thereby blocking the enzyme. nih.gov

A review of the literature indicates that while the acridine class of compounds is actively investigated for telomerase inhibition, no studies have specifically reported the activity or mechanism of action of This compound in this context.

Receptor-Ligand Interactions

The interaction of small molecules with specific receptors is a fundamental concept in pharmacology, dictating the compound's mechanism of action and potential therapeutic effects.

Affinity and Selectivity for Adenosine (B11128) Receptor Subtypes

Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are a family of G protein-coupled receptors involved in a wide array of physiological processes. uoa.gr The development of selective agonists and antagonists for these receptor subtypes is an active area of research. nih.govnih.gov

Following a comprehensive search of scientific databases and literature, no evidence or research studies were found that investigate the binding affinity or functional activity of This compound at any of the adenosine receptor subtypes. Its profile as a potential ligand for these receptors is currently unknown.

Note on Data Tables: The user's request for interactive data tables could not be fulfilled as no quantitative research data for this compound corresponding to the outlined topics is available in the reviewed literature.

Structure Activity Relationship Sar Studies and Rational Drug Design

Correlating Structural Modulations with Biological Activity

The N-(6-aminohexyl)acridine-9-carboxamide molecule features a flexible six-carbon (hexyl) linker connecting the acridine (B1665455) core to a terminal amino group. The length and composition of this linker are critical determinants of biological activity.

The introduction of heteroatoms, such as oxygen or nitrogen, into the linker chain can also have a profound impact. These substitutions can alter the linker's flexibility, polarity, and hydrogen bonding capacity, thereby influencing how the molecule interacts with its biological target. For example, polyamine linkers have been explored in acridine conjugates, where the additional positive charges on the linker can enhance binding to the negatively charged phosphate (B84403) backbone of DNA. semanticscholar.orgresearchgate.net

Table 1: Impact of Linker Modifications on the Biological Activity of Acridine Derivatives (Note: Data presented is for analogous acridine series due to limited direct data on this compound variations.)

| Compound Series | Linker Modification | Observed Effect on Biological Activity | Reference |

| 1-[(ω-aminoalkyl)amino]-4-[N-(ω-aminoalkyl)carbamoyl]-9-oxo-9,10-dihydroacridines | Variation in alkyl chain length | DNA affinity is sensitive to chain length | nih.gov |

| Acridine-polyamine conjugates | Introduction of polyamine linker | Enhanced binding to DNA backbone | semanticscholar.orgresearchgate.net |

Modifications to the acridine ring itself offer another powerful avenue for fine-tuning biological activity. The introduction of various substituents at different positions on the three-ring system can alter the molecule's electronic properties, steric profile, and ability to form specific interactions with its target.

For example, in a study of substituted 9-aminoacridine-4-carboxamides tethered to platinum(II)diamine complexes, the introduction of a 7-Fluoro (7-F) substituent led to a small decrease in cytotoxicity compared to the parent compound, while a 7-Methoxy (7-OMe) substituent resulted in a larger decrease in cytotoxicity. researchgate.net This correlated with reduced DNA binding for the substituted compounds. researchgate.net In another study on 9-anilinoacridines, it was suggested that the electronic effects of substituents influenced the drug's binding to its site. nih.gov

Table 2: Influence of Acridine Ring Substituents on the Cytotoxicity of Acridine-4-carboxamide Derivatives (Note: Data presented is for analogous acridine series.)

| Parent Compound | Acridine Ring Substituent | Cell Line | IC50 (µM) | Reference |

| 7-H, 9-NH2 (tethered to Pt(II)diamine) | 7-F | HeLa | Decreased cytotoxicity | researchgate.net |

| 7-H, 9-NH2 (tethered to Pt(II)diamine) | 7-OMe | HeLa | Larger decrease in cytotoxicity | researchgate.net |

| 2-methyl-9-chloroacridine | Various aromatic amines at C9 | A-549 | Varied cytotoxicity | nih.gov |

| 2-methyl-9-chloroacridine | Various aromatic amines at C9 | MCF-7 | Varied cytotoxicity | nih.gov |

The nature of the functional group at the 9-position of the acridine ring is another critical factor. The parent compound features a carboxamide linkage. Replacing this amide with an ester functionality can significantly alter the compound's chemical properties and biological activity.

In a series of acridine-based platinum(II) complexes, those bearing an acridine-9-carboxylate (ester) chromophore displayed a higher cytotoxic effect than the corresponding acridine-9-carboxamide (B1655379) (amide) complexes. researchgate.net This suggests that the ester functionality, in this particular molecular context, may lead to more potent biological activity. The greater electronegativity of the oxygen atom in the ester compared to the nitrogen atom in the amide can influence the electronic distribution of the entire molecule and its interactions with biological targets.

Principles of Rational Drug Design Applied to this compound Derivatives

The insights gained from SAR studies provide the foundation for the rational design of new and improved drug candidates. By understanding which molecular features are essential for activity and which can be modified to enhance desired properties, medicinal chemists can move beyond trial-and-error and adopt a more targeted approach.

Fragment-based drug design (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight chemical fragments for weak binding to a biological target. Once these "hits" are identified, they can be optimized and linked together to create more potent and selective molecules.

In the context of this compound, the acridine core itself can be considered a key fragment. FBDD approaches could involve screening libraries of fragments to identify small molecules that bind to allosteric sites on the target protein or that can be linked to the acridine scaffold to enhance its activity. While specific examples of FBDD applied directly to this compound are not widely reported, the principles of this methodology are highly applicable to the development of novel derivatives. The general process involves identifying fragments that bind to the target and then growing or linking these fragments to build a more potent molecule. frontiersin.orgnih.gov

Analog design involves creating a series of compounds that are structurally similar to a lead molecule but with systematic variations. This allows for a detailed exploration of the SAR and the optimization of pharmacological properties. For this compound, this could involve synthesizing analogs with different linker lengths, a variety of substituents on the acridine ring, and alternative functional groups at the 9-position.

The prodrug concept is another important strategy in rational drug design. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. This approach can be used to overcome various challenges, such as poor solubility, low bioavailability, or off-target toxicity.

For acridine derivatives, prodrug strategies have been explored to enhance their therapeutic index. For example, N-oxide derivatives of acridine intercalators have been investigated as bioreductive prodrugs that are selectively activated in the low-oxygen (hypoxic) environments often found in solid tumors. Another approach involves creating prodrugs that improve a drug's ability to cross the blood-brain barrier for the treatment of central nervous system disorders. The design of prodrugs based on gemcitabine (B846) has shown that introducing an amide group can improve bioavailability. While specific prodrugs of this compound are not extensively detailed in the literature, the principles of prodrug design offer a promising avenue for future research and development.

Computational Modeling and Simulation in Compound Optimization

In the realm of modern drug discovery, computational modeling and simulation have become indispensable tools for the rational design and optimization of lead compounds. For acridine derivatives, including this compound, these in silico techniques provide profound insights into their interactions with biological targets and their likely behavior within a biological system. This allows for the prioritization of synthetic efforts, reducing the time and cost associated with the development of new therapeutic agents. By simulating complex biological processes at a molecular level, researchers can predict the efficacy and potential liabilities of a compound before it is synthesized.

Molecular Docking and Dynamics Simulations of Ligand-Target Complexes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial in understanding the structure-activity relationships of acridine-based compounds. For instance, in studies of related acridine derivatives, molecular docking has been instrumental in elucidating their binding modes within the active sites of enzymes like topoisomerase II. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-receptor complex.

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic representation of the ligand-target complex over time. MD simulations track the movements and interactions of every atom in the system, offering a detailed view of the complex's conformational changes and stability. For example, MD simulations of acridine derivatives have been used to assess the stability of the compound within the DNA-topoisomerase II ternary complex. These simulations can highlight subtle changes in the protein or DNA structure upon ligand binding, which can be critical for the compound's mechanism of action.

| Computational Technique | Application in Acridine Research | Key Insights Gained |

| Molecular Docking | Predicting the binding orientation of acridine derivatives in the active site of target proteins (e.g., topoisomerase II). | Identification of key amino acid residues and nucleotide bases involved in binding; understanding the initial binding pose. |

| Molecular Dynamics Simulations | Simulating the behavior of the ligand-target complex over time to assess its stability and dynamics. | Elucidation of conformational changes in the protein and ligand upon binding; assessment of the stability of key interactions. |

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

A significant hurdle in drug development is the failure of candidates due to poor pharmacokinetic properties or unforeseen toxicity. Predictive ADMET profiling uses computational models to estimate these properties for a given compound early in the discovery process. For acridine derivatives, in silico ADMET prediction can flag potential issues such as poor absorption, unfavorable distribution, rapid metabolism, or toxicity.

These predictive models are built using large datasets of compounds with known ADMET properties and employ a variety of machine learning algorithms and quantitative structure-property relationship (QSPR) models. By analyzing the chemical structure of a compound like this compound, these tools can provide valuable estimations of its likely behavior in the body. This allows medicinal chemists to modify the compound's structure to improve its ADMET profile, thereby increasing its chances of success in later stages of drug development.

| ADMET Property | Significance in Drug Development | In Silico Prediction for Acridine Derivatives |

| Absorption | Determines how well a drug is taken up into the bloodstream. | Models can predict oral bioavailability and intestinal absorption based on physicochemical properties. |

| Distribution | Describes how a drug spreads throughout the body's tissues and fluids. | Predictions can estimate plasma protein binding and brain-blood barrier penetration. |

| Metabolism | Involves the chemical modification of a drug by the body, which can affect its efficacy and toxicity. | In silico tools can identify potential sites of metabolism by cytochrome P450 enzymes. |

| Excretion | The process by which a drug and its metabolites are removed from the body. | Models can predict the primary routes of excretion (e.g., renal, biliary). |

| Toxicity | The potential for a drug to cause harmful effects. | Computational models can screen for potential cardiotoxicity, hepatotoxicity, and mutagenicity. |

Biological Evaluation and Therapeutic/diagnostic Potential

Research in Oncology

Acridine (B1665455) derivatives have a long history in cancer research, with compounds like amsacrine (B1665488) being used clinically for the treatment of certain leukemias and lymphomas. Research has focused on designing new analogues with improved efficacy against solid tumors and the ability to overcome drug resistance.

In Vitro Cytotoxicity Profiling Across Cancer Cell Lines

The anti-proliferative properties of various 9-aminoacridine-4-carboxamide (B19687) derivatives have been demonstrated across a range of human cancer cell lines. In one study, newly synthesized derivatives were evaluated for their cytotoxic effects using the MTT assay. The results showed significant growth inhibition against both lung (A-549) and cervical (HeLa) cancer cell lines. Another study highlighted that different acridine derivatives exhibited varying levels of cytotoxicity against breast cancer (MCF-7) and prostate cancer (DU-145) cell lines. The cytotoxicity of these compounds is often linked to their ability to interact with DNA and inhibit key cellular enzymes.

Table 1: In Vitro Cytotoxicity of Selected 9-Aminoacridine-4-Carboxamide Derivatives

| Compound | Cancer Cell Line | CTC₅₀ (μg/mL) |

| Compound 5b | Cervical (HeLa) | 47.50 |

| Compound 5e | Lung (A-549) | 100 |

CTC₅₀: The concentration of the compound that causes 50% cell toxicity. Data sourced from a study on new 9-aminoacridine-4-carboxamide derivatives.

In Vivo Antitumor Efficacy in Preclinical Models

The promising in vitro results of acridine carboxamides have led to their evaluation in animal models of cancer. A series of N-[2-(dialkylamino)alkyl]acridine-4-carboxamides demonstrated remarkable activity against the Lewis lung solid tumor in mice, with some analogues leading to 100% cures of advanced disease. In another study, a 9-aminoacridine (B1665356) derivative, N'-(6-chloro-2-metoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ), was tested in an Ehrlich ascites carcinoma model in mice. The compound significantly reduced tumor volume and the viability of tumor cells at doses of 25 and 50 mg/kg. Furthermore, studies on 9-aminoacridine compounds in orthotopic glioblastoma mouse models have shown that certain derivatives can cross the blood-brain barrier and significantly increase the survival of tumor-bearing mice.

Table 2: In Vivo Antitumor Activity of an Acridine Derivative in Ehrlich Ascites Carcinoma Model

| Treatment | Dose (mg/kg) | Tumor Volume (mL) | Viable Tumor Cells (x 10⁶ cells/mL) |

| Control | - | 8.90 ± 0.50 | 189.90 ± 13.70 |

| ACS-AZ | 25 | 3.50 ± 0.88 | 96.70 ± 11.80 |

| ACS-AZ | 50 | 0.30 ± 0.15 | 8.00 ± 0.10 |

Data represents mean ± standard error.

Mechanisms of Cancer Cell Growth Inhibition and Apoptosis Induction

The primary anticancer mechanism of many acridine derivatives is their function as DNA intercalating agents. This binding to DNA can interfere with the function of DNA topoisomerases, enzymes crucial for managing the topological state of DNA during replication and transcription. By stabilizing the complex between topoisomerase II and DNA, these compounds prevent the re-ligation of the DNA strand, leading to double-strand breaks and ultimately triggering programmed cell death, or apoptosis. Studies have shown that acridine derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, confirming this mechanism of action.

Strategies for Overcoming Cisplatin Resistance

A significant challenge in cancer chemotherapy is the development of resistance to platinum-based drugs like cisplatin. One innovative strategy to combat this involves creating hybrid molecules that combine the DNA-damaging properties of platinum with a DNA-affinic group, such as an acridine. Platinum complexes of acridine carboxamides have been developed with the goal of altering the spectrum of DNA adducts formed. These hybrid agents have shown activity against cisplatin-resistant cells, which is attributed to their ability to form different types of DNA crosslinks that are not efficiently repaired by the cell's DNA repair mechanisms. This approach allows the acridine moiety to guide the platinum to the DNA, enhancing its binding efficiency and creating novel adducts that can evade cellular resistance pathways.

Research in Neurodegenerative Disorders

The versatility of the acridine scaffold has also been exploited in the search for treatments for neurodegenerative diseases, most notably Alzheimer's disease. The strategy here shifts from cytotoxicity to the modulation of specific enzymes involved in the disease's pathology.

Therapeutic Strategies for Alzheimer's Disease Based on Cholinesterase Inhibition

Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine. A primary therapeutic approach is to inhibit the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The acridine derivative tacrine (B349632) was the first cholinesterase inhibitor approved for the treatment of Alzheimer's disease. Since then, numerous studies have focused on developing new acridine-based compounds with improved efficacy and safety profiles. Research has demonstrated that various 9-substituted and 9-aminoacridine derivatives are potent inhibitors of both AChE and BuChE. Some of these compounds exhibit a mixed-type inhibition, binding to both the catalytic and peripheral sites of the enzymes, which may offer additional benefits such as preventing the enzyme from promoting the aggregation of amyloid-β peptides, a key pathological feature of Alzheimer's.

Antioxidant Activity in Neurological Contexts

The potential neuroprotective effects of acridine derivatives are an active area of research, particularly concerning neurodegenerative diseases like Alzheimer's. Oxidative stress is a key pathological feature of such conditions, arising from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, ultimately leading to neuronal damage. bldpharm.comnih.gov

While direct studies on the antioxidant activity of N-(6-aminohexyl)acridine-9-carboxamide in neurological models are not extensively documented in publicly available research, the broader class of 9-substituted acridine derivatives has shown promise. For instance, certain 9-amino-N-methyl-9,10-dihydroacridine derivatives have been demonstrated to possess significant radical-scavenging activity. bldpharm.comnih.gov The mechanism of action for many acridine derivatives is believed to involve their planar structure, which allows them to intercalate into DNA, but their antioxidant capabilities may stem from the ability of the acridine ring system to stabilize free radicals.

Research in Infectious Diseases

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Acridine derivatives have a long history of use as antibacterial and antiseptic agents, and modern research continues to explore their potential. mdpi.com

Evaluation as Potential Antimicrobial Agents

The antimicrobial activity of acridine compounds is often attributed to their ability to intercalate with microbial DNA and disrupt essential cellular processes. nih.govnih.gov While specific studies on this compound are limited, research on structurally similar acridine-9-carboxamide (B1655379) derivatives provides valuable insights into their potential as antimicrobial agents.

Recent studies have focused on the synthesis and evaluation of new amide derivatives of acridines against various bacterial strains. The findings indicate that these compounds can exhibit significant efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, the transformation of a cyanide group to an amide on the acridine scaffold has been shown to markedly enhance antibacterial efficacy. mdpi.com The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Acridine Amide Derivative 1 | Staphylococcus aureus | 12.5 |

| Acridine Amide Derivative 1 | Escherichia coli | 25 |

| Acridine Amide Derivative 2 | Staphylococcus aureus | 6.25 |

| Acridine Amide Derivative 2 | Escherichia coli | 12.5 |

| Ciprofloxacin (Reference) | Staphylococcus aureus | 1.0 |

| Ciprofloxacin (Reference) | Escherichia coli | 0.5 |

This table presents hypothetical data based on published findings for similar acridine amide derivatives to illustrate their potential antimicrobial activity.

The data illustrates that acridine amides can be effective against common bacterial pathogens, with some derivatives showing promising MIC values. The aminohexyl chain of this compound could play a crucial role in its antimicrobial profile, potentially influencing its uptake by bacterial cells or its interaction with intracellular targets. Further studies are necessary to determine the specific MIC values of this compound against a broad spectrum of bacteria and fungi. mdpi.com

Applications in Biomedical Imaging and Diagnostics

The inherent fluorescence of the acridine ring system makes it an attractive scaffold for the development of probes and agents for biomedical imaging and diagnostics.

Development of Fluorescent Probes for Cellular Imaging

Fluorescent probes are invaluable tools for visualizing cellular structures and processes in real-time. The planar, aromatic structure of acridine gives rise to its fluorescent properties. While specific applications of this compound as a fluorescent probe are not widely reported, the aminohexyl linker provides a key feature for such applications. This linker, with its terminal amino group, offers a site for conjugation to biomolecules or for targeting specific cellular compartments. For instance, the positive charge of the amino group at physiological pH could facilitate interaction with negatively charged structures like the cell nucleus or mitochondria. The development of fluorine metabolic labeling techniques in conjunction with proximity ligation assays has opened new avenues for the high-sensitivity visualization of specific molecules within cells. nih.gov

Targeted Delivery for Diagnostic Purposes

The concept of targeted delivery aims to concentrate a diagnostic or therapeutic agent at a specific site in the body, enhancing efficacy and reducing off-target effects. The this compound structure possesses features amenable to targeted delivery strategies. The terminal amino group on the hexyl chain can be chemically modified to attach targeting ligands, such as antibodies, peptides, or small molecules, that recognize specific cell surface receptors. This would allow the acridine-based diagnostic agent to be directed to particular cell types, for example, cancer cells, for more precise imaging.

Bioconjugation for Biosensor Development

Biosensors are analytical devices that combine a biological component with a physicochemical detector. The amino group of the aminohexyl chain in this compound is a prime candidate for bioconjugation, the process of chemically linking two molecules to form a single hybrid. This allows the acridine moiety, with its fluorescent properties, to be attached to a biological recognition element, such as an enzyme or an antibody. The resulting bioconjugate could then be used in a biosensor where a change in the fluorescence of the acridine part would signal the binding of the target analyte to the biological component. This approach could be utilized for the detection of a wide range of biological molecules with high sensitivity and specificity.

Advanced Methodologies for Characterization and Biological Assessment

Spectroscopic and Photophysical Characterization

Spectroscopic and photophysical techniques are fundamental in elucidating the structure of a compound and understanding its behavior in different environments, particularly its interaction with biological macromolecules.

UV-Vis Absorption and Fluorescence Emission Spectroscopy for Interaction Analysis

UV-Vis absorption and fluorescence emission spectroscopy are powerful tools to study the binding of small molecules like acridine (B1665455) derivatives to macromolecules such as DNA. Changes in the absorption spectrum (hypochromism or hyperchromism) and shifts in the wavelength of maximum absorption (hypsochromic or bathochromic shifts) upon addition of a macromolecule can indicate an interaction.

For acridine derivatives that are fluorescent, quenching or enhancement of their fluorescence in the presence of a biomolecule is a strong indicator of binding. In competitive binding assays, a fluorescent probe already bound to the macromolecule can be displaced by the compound of interest, leading to a change in fluorescence intensity. This allows for the determination of binding affinities.

Table 1: Illustrative UV-Vis Absorption and Fluorescence Data for an Acridine Derivative Interacting with DNA

| Parameter | Value | Conditions |

| UV-Vis Absorption | ||

| λmax (free compound) | ~420 nm | Phosphate (B84403) buffer, pH 7.4 |

| λmax (bound to DNA) | ~425 nm (bathochromic shift) | + Calf Thymus DNA |

| Hypochromicity | ~15-20% | Upon saturation with DNA |

| Fluorescence Emission | ||

| λem (free compound) | ~480 nm | Excitation at ~420 nm |

| Fluorescence Change | Quenching | Upon addition of DNA |

| Competitive Binding | ||

| IC50 (vs. Ethidium (B1194527) Bromide) | Varies | Concentration-dependent |

Note: This data is hypothetical and based on typical values observed for DNA-intercalating acridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural determination of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure. While specific NMR data for N-(6-aminohexyl)acridine-9-carboxamide is not publicly available, data for structurally similar compounds can provide an expected range for chemical shifts. For instance, the ¹H and ¹³C NMR spectra of 9-[(6-azidohexyl)amino]-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide have been reported.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Structurally Similar Acridine Derivative

| ¹H NMR (acetone-d₆) | δ (ppm) | ¹³C NMR (acetone-d₆) | δ (ppm) |

| Aromatic Protons | 8.72 - 7.30 (m) | Aromatic Carbons | 153.42 - 115.63 |

| -NH- (carboxamide) | ~12.43 (s) | C=O (carboxamide) | 165.66 |

| -CH₂- (hexyl chain) | 3.91 - 1.30 (m) | -CH₂- Carbons | 58.44 - 26.25 |

| -N(CH₃)₂ | 2.36 (s) | -N(CH₃)₂ Carbons | 44.83 |

Source: Adapted from data for 9-[(6-azidohexyl)amino]-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide. aksci.com

X-ray Crystallography of Compound-Biomolecule Complexes

X-ray crystallography provides the most definitive, high-resolution three-dimensional structure of a molecule or a molecular complex. For a compound like this compound, obtaining a crystal structure of its complex with a biomolecule, such as a DNA oligonucleotide, would offer precise insights into the binding mode, including the specific interactions between the compound and the biomolecule. While no such structure exists for the title compound, studies on other acridine-DNA complexes have revealed detailed intercalation or groove-binding mechanisms.

Biophysical Techniques for Macromolecular Binding Studies

Biophysical techniques are crucial for quantifying the binding affinity and thermodynamics of a compound to a macromolecule and for confirming the mode of interaction.

Isothermal and Competitive Binding Titrations

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with a binding event, allowing for the determination of the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction. This provides a complete thermodynamic profile of the binding process. Competitive binding titrations, often performed using fluorescence spectroscopy with a known DNA intercalator like ethidium bromide, can also be used to determine the binding affinity of the compound.

Table 3: Illustrative Thermodynamic Parameters for Acridine-DNA Interaction from ITC

| Parameter | Value |

| Binding Constant (Kₐ) | 10⁵ - 10⁶ M⁻¹ |

| Enthalpy Change (ΔH) | Negative (exothermic) |

| Stoichiometry (n) | ~1 drug molecule per 2-4 base pairs |

Note: This data is hypothetical and represents typical values for acridine intercalators.

Viscometry and Gel Electrophoresis for DNA Interaction Confirmation

Viscometry is a classical method to study the interaction of small molecules with DNA. Intercalating agents, which insert themselves between the base pairs of the DNA double helix, cause an increase in the length of the DNA molecule, leading to an increase in the viscosity of the DNA solution. In contrast, groove binders or electrostatic interactors typically cause little to no change in viscosity.

Gel electrophoresis can also be used to study DNA-ligand interactions. The migration of supercoiled plasmid DNA through an agarose (B213101) gel is sensitive to changes in its conformation. Intercalating agents unwind the supercoiled DNA, causing it to migrate more slowly. At higher concentrations, the DNA can become positively supercoiled and migrate faster again. This technique can be used to determine the unwinding angle induced by an intercalator.

Cell-Based and Molecular Assays for Biological Activity

The biological activity of this compound and its analogs is rigorously evaluated through a suite of advanced cell-based and molecular assays. These techniques are essential for elucidating the compound's mechanism of action, potency, and cellular effects.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are fundamental in the initial screening and characterization of potential anticancer agents. These assays measure the dose-dependent effect of a compound on the ability of cancer cells to survive and multiply. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which provides an indication of the metabolic activity of cells. nih.gov In this colorimetric assay, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product whose absorbance is quantifiable. A decrease in metabolic activity is correlated with cell death or inhibition of proliferation.

The half-maximal inhibitory concentration (IC50), defined as the concentration of a drug that reduces the viability of a cell population by 50%, is a key parameter derived from these assays. For instance, in studies of related 9-acridinyl amino acid derivatives, the MTT assay was used to determine IC50 values across various cancer cell lines after 24 to 72 hours of treatment. nih.govnih.gov Compounds are often compared against established chemotherapeutic agents, such as amsacrine (B1665488), to benchmark their potency. nih.gov Furthermore, to assess the selectivity of a compound, its cytotoxicity is also tested against normal, non-cancerous cells, such as human leukocytes or the MRC5 normal diploid lung cell line. nih.gov A favorable therapeutic window is indicated when a compound shows high potency against cancer cells but low toxicity towards normal cells. nih.gov

Table 1: Example of In Vitro Cytotoxicity (IC50 in µM) of Acridine Derivatives in Cancer Cell Lines This table presents illustrative data for related acridine compounds to demonstrate how results from cell viability assays are typically reported.

| Compound | A549 (Lung Carcinoma) IC50 (µM) | K562 (Leukemia) IC50 (µM) | Reference Compound (Amsacrine) IC50 (µM) in A549 |

|---|---|---|---|

| Compound 8 | ~6 | <20 | >20 |

| Compound 9 | ~6 | <20 | >20 |

*Compounds 8 and 9 are structurally related 9-acridinyl amino acid derivatives. Data sourced from a study on their synthesis and anticancer activity. nih.gov

Polymerase Stop Assays for DNA Sequence Specificity Mapping

The polymerase stop assay is a powerful technique used to identify the specific binding sites of small molecules on a DNA template. nih.govspringernature.com This method relies on the principle that when a DNA polymerase encounters a ligand tightly bound to the template strand, its progression is halted. springernature.com This interruption of DNA synthesis results in truncated DNA fragments, which can be visualized using gel electrophoresis. The location of the "stop" reveals the precise sequence where the compound is bound.

This assay is particularly valuable for investigating compounds that target non-canonical DNA structures, such as G-quadruplexes. nih.govresearchgate.net Guanine-rich sequences, often found in the promoter regions of oncogenes like c-MYC, can fold into these four-stranded G-quadruplex structures. nih.govspringernature.com The stabilization of these structures by a small molecule can repress gene transcription. The polymerase stop assay can confirm that a compound, such as an acridine derivative, induces the formation and stabilization of a G-quadruplex at a specific site, thereby blocking the polymerase. nih.gov By using DNA templates containing the promoter regions of specific genes, researchers can map the preferential binding sites of a compound and determine its target selectivity within a genomic context. nih.gov

Enzyme Activity and Inhibition Assays

Many acridine-based anticancer agents function by targeting DNA topoisomerases, enzymes that resolve topological problems in DNA during processes like replication and transcription. nih.gov Enzyme activity and inhibition assays are therefore critical for confirming this mechanism of action. Topoisomerase inhibitors are broadly classified into two categories: poisons and catalytic inhibitors.

Topoisomerase poisons , such as amsacrine, work by stabilizing the "cleavage complex," a transient intermediate where the enzyme is covalently bound to the DNA after inducing a strand break. nih.gov This traps the enzyme on the DNA, leading to permanent DNA damage and cell death.

Catalytic inhibitors interfere with the enzyme's function without trapping it in a cleavage complex. nih.govnih.gov They might, for example, prevent the enzyme from binding to DNA or inhibit its ATP-dependent functions. mdpi.com This mode of inhibition is of significant interest as it may avoid the therapy-related secondary malignancies associated with some topoisomerase poisons. nih.gov

A key assay for evaluating Topoisomerase II (Topo II) inhibition is the decatenation assay . mdpi.comnih.gov In this assay, the enzyme's ability to separate intertwined, or catenated, DNA circles (typically from kinetoplasts) into individual circles is measured. An effective Topo II inhibitor will prevent this decatenation, which can be observed by analyzing the DNA products on an agarose gel. nih.gov Similar relaxation assays using supercoiled plasmid DNA are employed to assess the activity of Topoisomerase I (Topo I) inhibitors. nih.gov

Flow Cytometry and Immunofluorescence for Cellular Target Engagement

Flow cytometry is a versatile, high-throughput technique used to analyze the physical and chemical characteristics of single cells in a population. In the context of drug evaluation, it is used to quantify cellular responses to treatment. Following exposure to a compound like this compound, flow cytometry can determine:

Cell Cycle Distribution: By staining cells with a DNA-binding dye like propidium (B1200493) iodide, the distribution of cells in different phases of the cell cycle (G1, S, G2/M) can be measured. This reveals if the compound induces arrest at a specific checkpoint, a common mechanism for anticancer drugs. nih.gov

Apoptosis: The induction of programmed cell death is a desired outcome for anticancer therapies. Assays like the Guava Nexin assay or Annexin V/PI staining can distinguish between live, early apoptotic, and late apoptotic/necrotic cells, confirming that the compound's cytotoxic effect is mediated through apoptosis. nih.gov

Cell Viability: Dyes such as 7-aminoactinomycin D (7-AAD) or propidium iodide are excluded by live cells but can penetrate the compromised membranes of dead cells. nih.gov Flow cytometry can rapidly quantify the percentage of live and dead cells in a sample after treatment. nih.gov

Immunofluorescence is a complementary technique used to visualize the subcellular localization of a compound or its molecular target. While direct visualization of a small molecule like this compound can be challenging, immunofluorescence is critical for assessing target engagement. For example, if a compound is hypothesized to affect a particular protein, an antibody against that protein can be used to stain cells. Changes in the protein's expression level or localization (e.g., movement from the cytoplasm to the nucleus) after drug treatment can be observed using fluorescence microscopy, providing visual evidence of the drug's downstream effects.

Preclinical Study Models

The transition from molecular assays to understanding a compound's potential therapeutic utility requires the use of relevant preclinical models. In vitro cell line models are the cornerstone of this phase.

Selection and Application of In Vitro Cell Line Models

The selection of appropriate in vitro cell line models is a critical step in the preclinical evaluation of this compound and related compounds. The choice of cell lines is guided by the need to assess the compound's efficacy across a range of relevant cancer types and to determine its selectivity for cancer cells over normal cells.

A diverse panel of human cancer cell lines is often used to establish the compound's spectrum of activity. mdpi.com This panel may include cell lines derived from various malignancies such as lung cancer, leukemia, colon cancer, and breast cancer. nih.govnih.govmdpi.com For example, non-small cell lung cancer (NSCLC) is a significant target, with cell lines like A549, H460, H2009, and H2030 being used to test acridine-based inhibitors. nih.gov The use of multiple cell lines from the same cancer type can also help to account for tumor heterogeneity.

To evaluate the compound's therapeutic index, its cytotoxicity against cancer cells is compared to its effect on normal, non-malignant cells. nih.govmdpi.com Normal human diploid cell lines, such as the lung fibroblast line MRC5, or primary cells like human leukocytes, serve as crucial controls. nih.gov A compound that is highly cytotoxic to cancer cells but shows minimal impact on normal cells is considered to have a high selectivity index, which is a desirable characteristic for a potential chemotherapeutic agent. mdpi.com

Table 2: Examples of Cell Line Models Used in the Preclinical Study of Acridine Derivatives

| Cell Line | Cell Type/Origin | Application in Research |

|---|---|---|

| A549 | Human Lung Carcinoma | Assessing efficacy against non-small cell lung cancer. nih.govnih.gov |

| K562 | Human Chronic Myelogenous Leukemia | Evaluating activity against hematological malignancies. nih.gov |

| CCRF-CEM | Human Lymphoblastic Leukemia | Testing cytotoxicity in leukemia models. nih.gov |

| HCT-116 | Human Colon Carcinoma | Screening for activity against colorectal cancer. mdpi.com |

| MCF-7 | Human Breast Adenocarcinoma | Investigating efficacy in breast cancer models. mdpi.com |

| MRC5 | Normal Human Lung Fibroblast | Control for assessing selectivity and toxicity to normal cells. nih.gov |

| THLE-2 | Normal Human Liver Epithelial | Control for calculating the selectivity index. mdpi.com |

In Vivo Animal Model Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive review of scientific databases and scholarly articles, no specific research detailing the utilization of this compound in in vivo animal models has been identified in the public domain.

While the broader class of acridine-9-carboxamide (B1655379) derivatives has been subject to preclinical investigations, including animal studies for various therapeutic applications, data pertaining to the specific compound, this compound, is conspicuously absent from the available literature.

Extensive searches were conducted to locate studies that might have evaluated this compound's biological effects, efficacy, or pharmacokinetic profile in animal models such as mice or rats. These inquiries, however, did not yield any published papers or conference proceedings that met the specified criteria.

Research has been published on other related acridine derivatives, highlighting the scientific community's interest in this chemical family. For instance, studies on compounds like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its bis-acridine analogs have documented their evaluation in animal tumor models. These investigations have provided valuable insights into the potential of acridine-based compounds as therapeutic agents.

Therefore, without specific in vivo data for this compound, any discussion on its effects in animal models would be purely speculative and scientifically unfounded. The absence of such information in the public record suggests that this particular derivative may not have been a primary focus of preclinical research, or the findings from any such studies have not been disseminated publicly.

Emerging Research Directions and Translational Perspectives

Novel Derivatization Strategies for Enhanced Selectivity and Efficacy

The N-(6-aminohexyl)acridine-9-carboxamide structure is a versatile template for creating derivatives with improved biological activity. The acridine (B1665455) core is a well-established DNA intercalator and a key component in drugs targeting DNA-related enzymes like topoisomerases. nih.govnih.gov Research has shown that the nature and position of substituents on the acridine ring are critical determinants of biological properties and selectivity. nih.gov

Derivatization strategies often focus on the terminal primary amine of the hexyl chain, which serves as a reactive handle for adding new functional groups or linking to other molecules. For instance, creating homodimers by linking two acridine units can significantly alter activity. Another approach involves modifying the acridine core itself. While the subject compound is a 9-carboxamide, related studies on 9-aminoacridines have shown that substitutions at other positions can introduce new functionalities, such as antioxidant properties, alongside primary activities like cholinesterase inhibition. jppres.com Such modifications aim to create agents with higher efficacy and better selectivity for their intended biological targets. acs.org

Integration with Advanced Drug Delivery Systems (e.g., Nanoparticles, Supramolecular Assemblies)

Advanced drug delivery systems (DDS) offer a promising avenue to overcome pharmacokinetic challenges associated with compounds like this compound. The hydrophobic nature of the acridine ring can be addressed by encapsulation within nanocarriers, such as polymeric nanoparticles or liposomes. This integration can enhance aqueous solubility, protect the compound from metabolic degradation, and improve its bioavailability.

Nanoparticle-based systems can be engineered for controlled or sustained release, ensuring the drug is available over a prolonged period. Furthermore, these systems can be designed to respond to specific triggers like pH or temperature, allowing for targeted drug release at the site of action. The co-encapsulation of the acridine derivative with another therapeutic agent within a single nanoparticle can also facilitate synergistic treatment strategies. pharmacytimes.com

| Benefit | Description | Potential Impact |

|---|---|---|

| Improved Solubility | Encapsulation of the hydrophobic acridine core within a hydrophilic nanocarrier shell. | Enhances bioavailability and suitability for administration. |

| Enhanced Permeability | Nanocarriers can facilitate transport across biological membranes. | Improves drug concentration at target tissues. |

| Controlled Release | Systems designed for gradual drug diffusion or release in response to specific stimuli (e.g., pH, temperature). | Maintains therapeutic levels and reduces administration frequency. |

| Protection from Degradation | The nanocarrier shields the drug from enzymatic or chemical degradation in the body. | Increases the drug's half-life and overall efficacy. |

| Targeted Delivery | Nanoparticles can be surface-functionalized with ligands to target specific cells or tissues. | Maximizes therapeutic effect while minimizing off-target side effects. |

Exploration of Polypharmacology and Multi-Target Directed Ligands (MTDLs)

The "one molecule, one target" paradigm has proven insufficient for complex, multifactorial diseases. nih.govnih.gov This has led to the rise of polypharmacology and the design of Multi-Target Directed Ligands (MTDLs)—single molecules engineered to interact with multiple biological targets simultaneously. acs.orgnih.gov The acridine scaffold is a privileged structure in MTDL design, particularly for neurodegenerative diseases like Alzheimer's, where it can act on targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acs.orgnih.gov

This compound is an archetypal "hybrid" molecule. The acridine moiety acts as a pharmacophore, while the flexible linker chain provides a point of attachment for a second pharmacophore. This design allows for the creation of a unified molecule that can, for example, inhibit cholinesterase activity while also possessing anti-inflammatory or antioxidant properties, thereby addressing multiple facets of a disease's pathology. scilit.com This multi-target approach can lead to a more potent and multifaceted therapeutic attack. jppres.com

Synergistic Therapeutic Combinations

Similarly, this compound could be co-administered with other agents. This strategy is further enhanced by advanced drug delivery systems that can co-encapsulate multiple drugs, ensuring their simultaneous arrival at the target tissue and maximizing the potential for synergy. pharmacytimes.com

Role in Chemical Biology Tool Development and Mechanistic Probes

A chemical probe is a small molecule used to study and manipulate biological systems with high confidence and precision. nih.govchemicalprobes.org The intrinsic properties of the acridine ring make it a valuable component in such tools. Acridines are known to be fluorescent and can intercalate into DNA, allowing them to be used in monitoring biochemical processes. nih.govmdpi.com

The this compound structure is particularly well-suited for this role. The terminal amine on the hexyl chain provides a convenient site for conjugation, allowing the acridine moiety to be tethered to antibodies, proteins, or solid supports. This enables its use as a fluorescent tag or a probe to investigate molecular interactions. For example, related acridine derivatives have been used to study binding at the peripheral anionic site of acetylcholinesterase, providing mechanistic insights into how these molecules might interfere with pathological protein aggregation. nih.gov The ability to interact with DNA and other enzymes makes these compounds powerful tools for elucidating complex biological pathways. nih.gov

Q & A

Basic Research Questions

Q. How is N-(6-aminohexyl)acridine-9-carboxamide synthesized and characterized for research applications?

- Methodological Answer : The compound is synthesized via amide bond formation between acridine-9-carboxylic acid derivatives and 1,6-hexamethylenediamine. For example, coupling reactions using activated esters (e.g., NHS esters) or carbodiimide-based crosslinkers (e.g., EDC) are common. Characterization involves mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS m/z = 325 [M+H]+ for related analogs) and nuclear magnetic resonance (NMR) to verify structural integrity, particularly the aminohexyl side chain and acridine core . Purity is assessed via HPLC with UV-Vis detection, leveraging the compound’s absorption in the red spectral region (600–700 nm) .

Q. What spectroscopic methods are employed to confirm hydrogen bonding and π-π interactions in crystallographic studies of acridine derivatives?